2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine
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Overview
Description
Imidazo[1,2-a]pyridines, such as “2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine”, have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized from various substrates . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .
Scientific Research Applications
Synthetic Approaches and Structural Modifications
CBr4 Mediated Oxidative C-N Bond Formation : A study by Huo et al. (2016) outlines a method for creating complex imidazo[1,2-α]pyrimidines through carbon tetrabromide mediated oxidative carbon-nitrogen bond formation, showcasing a synthetic pathway for similar compounds under mild, metal-free conditions (Huo, Tang, Xie, Wang, & Dong, 2016).
Medicinal Chemistry Strategies to Reduce Metabolism : Linton et al. (2011) discuss strategies to mitigate rapid metabolism by aldehyde oxidase in compounds including imidazo[1,2-a]pyrimidine, providing insight into structural adjustments for enhanced stability (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).
Biological Activities and Therapeutic Potential
Antibacterial Activity : Kethireddy, Eppakayala, and Maringanti (2015) synthesized novel derivatives that displayed significant antibacterial properties, highlighting the potential of such compounds in addressing multi-drug resistant infections (Kethireddy, Eppakayala, & Maringanti, 2015).
Antineoplastic Activity : Abdel-Hafez (2007) synthesized a series of derivatives demonstrating variable degrees of antineoplastic activity against cell lines tested, showcasing the potential of these compounds in cancer therapy (Abdel-Hafez, 2007).
Therapeutic Agent Scaffold : Deep et al. (2016) review the wide range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, noting its presence in various marketed preparations and potential in the development of novel therapeutic agents (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Chemical-Genetic Profiling
Target Pathways in Yeast and Human Cells : Yu et al. (2008) performed chemical-genetic profiling on imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, revealing their targeting of essential, conserved cellular processes and suggesting pathways conserved between yeast and human cells (Yu, López, Anaflous, El Bali, Hamal, Ericson, Heisler, Mcquibban, Giaever, Nislow, Boone, Brown, & Bellaoui, 2008).
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-19-9-3-8-17-16(19)18-15/h3,6-11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNAXISWDYFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181935 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine | |
CAS RN |
887360-58-9 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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